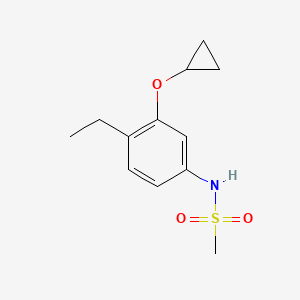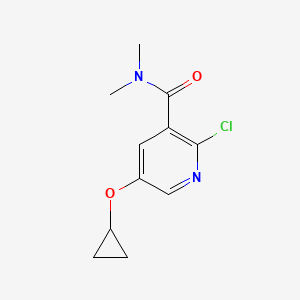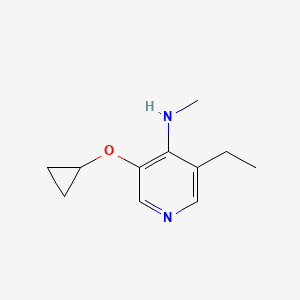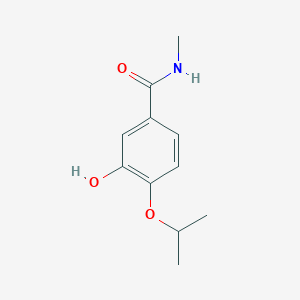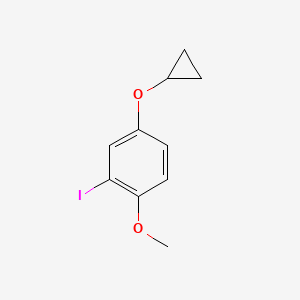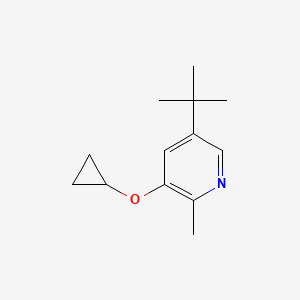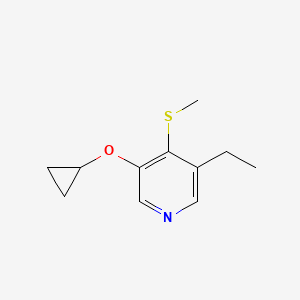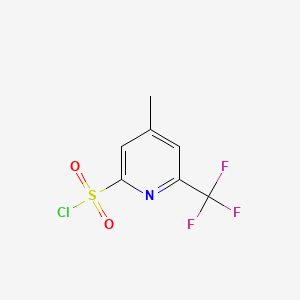
4-Acetyl-5-aminopyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-5-aminopyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H8N2O3 It is a derivative of pyridine, characterized by the presence of an acetyl group at the 4-position, an amino group at the 5-position, and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-5-aminopyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the acetylation of 5-aminopyridine-2-carboxylic acid using acetic anhydride under acidic conditions. The reaction proceeds as follows:
- Dissolve 5-aminopyridine-2-carboxylic acid in a suitable solvent such as acetic acid.
- Add acetic anhydride dropwise while maintaining the reaction temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Quench the reaction by adding water and neutralize with a base such as sodium bicarbonate.
- Isolate the product by filtration and purify using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetyl-5-aminopyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Acetyl-5-aminopyridine-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 4-acetyl-5-aminopyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the acetyl and carboxylic acid groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
- 5-Aminopyridine-2-carboxylic acid
- 4-Acetylpyridine
- 2-Acetyl-5-aminopyridine
Comparison: 4-Acetyl-5-aminopyridine-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the pyridine ring This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogues
Propiedades
Fórmula molecular |
C8H8N2O3 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
4-acetyl-5-aminopyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-4(11)5-2-7(8(12)13)10-3-6(5)9/h2-3H,9H2,1H3,(H,12,13) |
Clave InChI |
ROPCQIKFCIWJAR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC=C1N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



